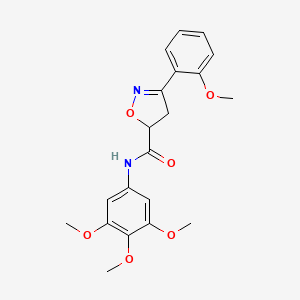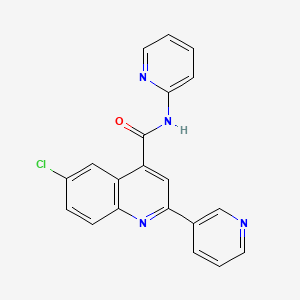
1,5-diphenyl-N-(2-pyridinylmethyl)-1H-1,2,4-triazole-3-carboxamide
Übersicht
Beschreibung
1,5-diphenyl-N-(2-pyridinylmethyl)-1H-1,2,4-triazole-3-carboxamide, also known as DPTC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DPTC belongs to the class of 1,2,4-triazole derivatives, which have been shown to possess a wide range of biological activities, including antifungal, antibacterial, antitumor, and antiviral properties.
Wirkmechanismus
The mechanism of action of 1,5-diphenyl-N-(2-pyridinylmethyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell proliferation and survival. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In addition, this compound has been shown to activate the p53 tumor suppressor pathway, which plays a critical role in regulating cell cycle progression and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are critical processes in tumor metastasis.
In infectious diseases, this compound has been shown to inhibit the growth and replication of pathogens, leading to the inhibition of disease progression. In addition, this compound has been shown to modulate the immune response, leading to the activation of immune cells and the production of cytokines that are involved in the clearance of pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1,5-diphenyl-N-(2-pyridinylmethyl)-1H-1,2,4-triazole-3-carboxamide is its broad-spectrum activity against a variety of diseases, including cancer and infectious diseases. In addition, this compound has been shown to possess low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 1,5-diphenyl-N-(2-pyridinylmethyl)-1H-1,2,4-triazole-3-carboxamide. One area of research is the optimization of its pharmacokinetic properties, including its solubility and bioavailability, to improve its efficacy in vivo. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action, which can provide insights into its therapeutic potential.
In addition, future research can focus on the development of novel derivatives of this compound with improved activity and selectivity against specific diseases. Finally, research can focus on the development of new drug delivery systems for this compound, including nanoparticles and liposomes, which can improve its targeted delivery and reduce its toxicity.
Wissenschaftliche Forschungsanwendungen
1,5-diphenyl-N-(2-pyridinylmethyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, this compound has been shown to possess potent antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In the field of infectious diseases, this compound has been shown to possess antifungal and antibacterial activity against a variety of pathogens, including Candida albicans and Staphylococcus aureus. In addition, this compound has been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the treatment of viral infections.
Eigenschaften
IUPAC Name |
1,5-diphenyl-N-(pyridin-2-ylmethyl)-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O/c27-21(23-15-17-11-7-8-14-22-17)19-24-20(16-9-3-1-4-10-16)26(25-19)18-12-5-2-6-13-18/h1-14H,15H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBGFZJMIVXOTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[(2-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4685951.png)
![4-[2-(4-ethylphenoxy)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4685963.png)
![4-(3-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}propanoyl)morpholine](/img/structure/B4685969.png)


![isopropyl 2-{[3-(phenylsulfonyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4685991.png)
![4-(4-chlorophenyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-1(2H)-phthalazinone](/img/structure/B4685995.png)
![N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4686003.png)
![2-chloro-N-{2-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4686010.png)
![ethyl {2-[({[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4686023.png)
![2-[(4-methyl-2-quinolinyl)amino]ethanol](/img/structure/B4686026.png)
![N-(4-methoxyphenyl)-4-({[(2-methylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4686039.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4686042.png)
